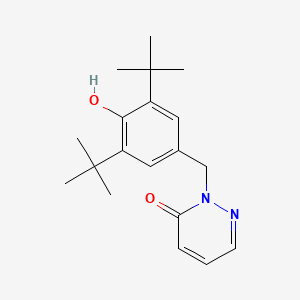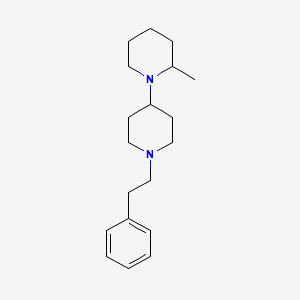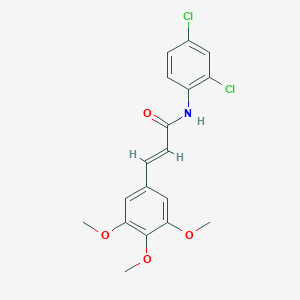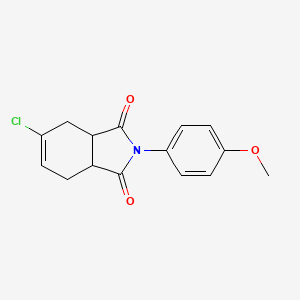
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone, also known as DBH, is a synthetic antioxidant that has drawn significant attention from the scientific community due to its potential therapeutic applications. DBH is a derivative of pyridazinone and is known for its ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage and lead to various diseases. In
作用机制
The mechanism of action of 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone involves its ability to scavenge free radicals and inhibit lipid peroxidation, which is the process by which free radicals attack and damage cell membranes. 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone can also activate various cellular signaling pathways, including the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress-induced damage.
Biochemical and Physiological Effects
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has also been reported to improve cognitive function, reduce inflammation, and protect against cardiovascular diseases.
实验室实验的优点和局限性
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has some limitations, including its high cost, low bioavailability, and limited water solubility.
未来方向
There are several future directions for the study of 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone, including the development of novel synthetic routes for 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone, the optimization of 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone's pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action of 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone and its potential as a therapeutic agent.
Conclusion
In conclusion, 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone is a synthetic antioxidant that has shown significant potential as a therapeutic agent for various diseases. 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone's ability to scavenge free radicals and activate cellular signaling pathways makes it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone and its potential therapeutic applications.
合成方法
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone can be synthesized through a multistep synthetic route that involves the condensation of 2,4-di-tert-butylphenol and ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. The final step involves the oxidation of the resulting product with potassium permanganate. The yield of 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratio.
科学研究应用
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications, including the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has been shown to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has also been reported to exhibit anti-inflammatory, anti-apoptotic, and anti-cancer properties.
属性
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-18(2,3)14-10-13(11-15(17(14)23)19(4,5)6)12-21-16(22)8-7-9-20-21/h7-11,23H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHSKEXRCHCJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)
![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)
